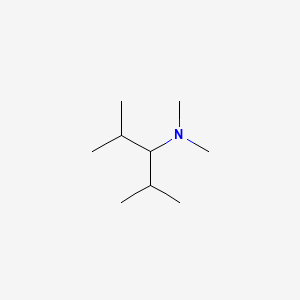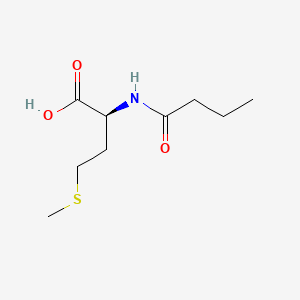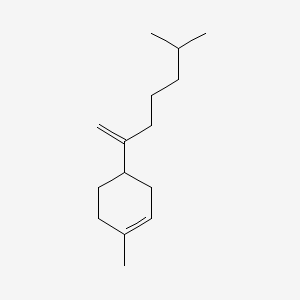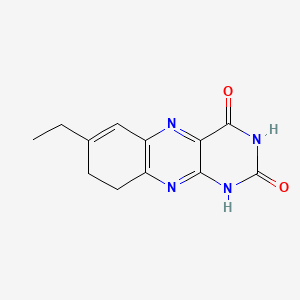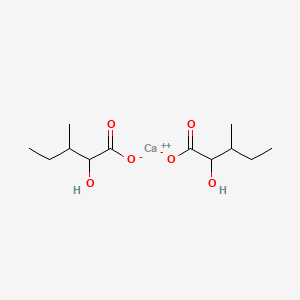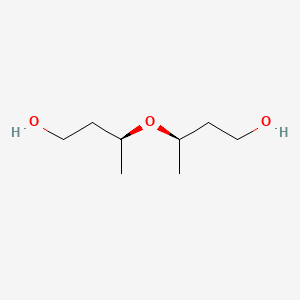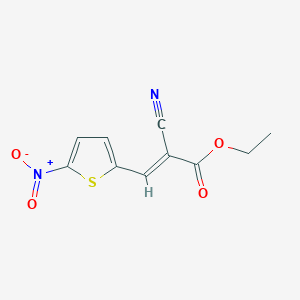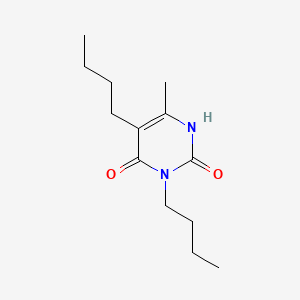
3,5-Dibutyl-6-methyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-dibutyl-6-méthyluracile est un dérivé de l'uracile, une base nucléique pyrimidinique présente dans l'ARN. Ce composé est caractérisé par la substitution de groupes butyle aux positions 3 et 5 et d'un groupe méthyle à la position 6 du cycle uracile. La formule moléculaire du 3,5-dibutyl-6-méthyluracile est C13H22N2O2, et sa masse moléculaire est de 238,33 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,5-dibutyl-6-méthyluracile peut être réalisée selon diverses méthodes. Une approche courante implique l'alkylation de dérivés de l'uracileLe groupe méthyle à la position 6 peut être introduit par des réactions de méthylation utilisant l'iodure de méthyle et une base appropriée .
Méthodes de production industrielle
La production industrielle de 3,5-dibutyl-6-méthyluracile implique généralement des réactions d'alkylation et de méthylation à grande échelle. Ces procédés sont mis en œuvre dans des réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction afin de garantir un rendement et une pureté élevés du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut encore améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 3,5-dibutyl-6-méthyluracile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en groupes hydroxyle.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes butyle ou méthyle par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les halogénures peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des composés hydroxylés. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels .
Applications De Recherche Scientifique
Le 3,5-dibutyl-6-méthyluracile a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et de composé modèle pour l'étude des mécanismes réactionnels.
Biologie : Le composé est utilisé dans des études liées aux analogues d'acides nucléiques et leurs interactions avec les enzymes et autres biomolécules.
Médecine : La recherche sur le 3,5-dibutyl-6-méthyluracile comprend son utilisation potentielle comme agent antiviral ou anticancéreux en raison de sa similarité structurale avec les bases nucléiques.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et agrochimiques, ainsi que dans la production de produits chimiques de spécialité .
5. Mécanisme d'action
Le mécanisme d'action du 3,5-dibutyl-6-méthyluracile implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes impliquées dans le métabolisme des acides nucléiques. Le composé peut imiter les bases nucléiques naturelles, inhibant ou modifiant ainsi l'activité de ces enzymes. Cela peut entraîner des perturbations de la synthèse de l'ADN et de l'ARN, ce qui est à la base de ses propriétés antivirales et anticancéreuses potentielles .
Mécanisme D'action
The mechanism of action of 3,5-Dibutyl-6-methyluracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can mimic natural nucleobases, thereby inhibiting or altering the activity of these enzymes. This can lead to disruptions in DNA and RNA synthesis, which is the basis for its potential antiviral and anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Méthyluracile : Similaire en structure mais sans les groupes butyle aux positions 3 et 5.
5-Fluorouracile : Un agent anticancéreux bien connu avec un atome de fluor à la position 5 au lieu d'un groupe butyle.
1,3-Diméthyluracile : Contient des groupes méthyle aux positions 1 et 3 au lieu de groupes butyle
Unicité
Le 3,5-dibutyl-6-méthyluracile est unique en raison de la présence de groupes butyle aux positions 3 et 5, ce qui peut modifier considérablement ses propriétés chimiques et son activité biologique par rapport à d'autres dérivés de l'uracile. Ces modifications peuvent améliorer sa lipophilie, ce qui le rend plus adapté à certaines applications en chimie médicinale et en développement de médicaments .
Propriétés
Numéro CAS |
92107-30-7 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
3,5-dibutyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-8-11-10(3)14-13(17)15(12(11)16)9-7-5-2/h4-9H2,1-3H3,(H,14,17) |
Clé InChI |
LTWFGDJPJOTHQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(NC(=O)N(C1=O)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


